molecular formula C20H17BrN2O5S B301387 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B301387
M. Wt: 477.3 g/mol
InChI Key: NFFOCSHNOHVZJI-AXUMHFPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as BDM-T, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDM-T is a thiazolidine derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but studies have suggested that it targets various signaling pathways involved in cancer cell proliferation and survival. 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cancer. 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid also inhibits the activation of Akt, a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments include its synthetic availability, low toxicity, and multiple therapeutic properties. However, the limitations of using 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.

Future Directions

Future research on 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid should focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Studies should also investigate the pharmacokinetics and toxicity of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in animal models to determine its safety and efficacy for clinical use. Additionally, the development of more efficient synthesis methods and formulations of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde and 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid followed by the addition of 4-aminobenzoic acid. The final product is obtained through purification and recrystallization techniques.

Scientific Research Applications

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

properties

Product Name

3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C20H17BrN2O5S

Molecular Weight

477.3 g/mol

IUPAC Name

3-[[(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H17BrN2O5S/c1-23-18(24)17(9-12-8-15(27-2)16(28-3)10-14(12)21)29-20(23)22-13-6-4-5-11(7-13)19(25)26/h4-10H,1-3H3,(H,25,26)/b17-9-,22-20?

InChI Key

NFFOCSHNOHVZJI-AXUMHFPESA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC(=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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